Home > Products > Screening Compounds P67891 > 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione
3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione - 313646-06-9

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione

Catalog Number: EVT-2673094
CAS Number: 313646-06-9
Molecular Formula: C15H23N5O3
Molecular Weight: 321.381
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is part of the purine family and is recognized for its biological activity, particularly as a phosphodiesterase inhibitor. It has garnered interest in pharmaceutical research due to its potential therapeutic applications.

Source

The compound can be sourced from various chemical suppliers and is documented in patent literature, particularly concerning its use as a phosphodiesterase type 2 inhibitor, which has implications in treating conditions such as cardiovascular diseases and neurodegenerative disorders .

Classification

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione falls under the classification of purines and their derivatives. It is specifically categorized as a hydroxyl purine compound, which indicates its structural relationship to other biologically active purines.

Synthesis Analysis

Methods

The synthesis of 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions that may include:

  1. Formation of the Purine Core: The core structure can be synthesized through condensation reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  2. Substitution Reactions: The introduction of the morpholine and pentyl groups often requires nucleophilic substitution methods, where the desired substituents are added to the purine scaffold.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for biological testing.

Technical Details

Specific reaction conditions, including temperature, solvent choice (e.g., dimethylformamide), and catalysts (e.g., bases like N-ethyl-N,N-diisopropylamine), play crucial roles in optimizing yields and purity during synthesis .

Molecular Structure Analysis

Structure

The molecular formula of 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione is C19H25N5O3C_{19}H_{25}N_{5}O_{3}, with a molecular weight of approximately 371.4 g/mol . Its structure features:

  • A purine base with methyl and morpholine substituents.
  • A pentyl chain that enhances lipophilicity and potentially improves bioavailability.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular integrity and confirm the presence of functional groups.

Chemical Reactions Analysis

Reactions

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione participates in various chemical reactions typical for purines:

  1. Phosphorylation: The compound can undergo phosphorylation reactions, which may enhance its biological activity.
  2. Hydrolysis: Under certain conditions, it may hydrolyze to yield different derivatives that could exhibit varied pharmacological profiles.

Technical Details

The reactivity of this compound can be influenced by factors such as pH, temperature, and solvent systems. Understanding these parameters is essential for developing effective synthetic routes and optimizing reaction conditions.

Mechanism of Action

Process

As a phosphodiesterase type 2 inhibitor, 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione functions by blocking the breakdown of cyclic guanosine monophosphate (cGMP) in cells. This action leads to increased levels of cGMP, promoting vasodilation and enhancing blood flow.

Data

Research indicates that compounds with similar structures have shown efficacy in modulating cGMP levels, which is critical for various physiological processes including smooth muscle relaxation and neurotransmission .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and boiling point are not widely reported for this compound, it is generally expected to be a solid at room temperature with potential solubility in organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 371.4 g/mol
  • Molecular Formula: C19H25N5O3C_{19}H_{25}N_{5}O_{3}

These properties are significant when considering the compound's stability, reactivity, and storage conditions .

Applications

Scientific Uses

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione has potential applications in:

  1. Pharmaceutical Development: Due to its role as a phosphodiesterase inhibitor, it is being investigated for therapeutic applications in cardiovascular diseases.
  2. Research Tools: The compound may serve as a biochemical tool for studying signaling pathways involving cGMP.
Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Strategies

Purine Core Construction via Condensation Reactions

The synthesis of 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione begins with the formation of the purine heterocyclic core. This is typically achieved through Traube-type condensation reactions, where 2-amino-4,6-dihydroxypyrimidine derivatives react with carbonyl sources such as formic acid or triethyl orthoformate. The reaction proceeds under reflux conditions (110–130°C) in acidic media, yielding the foundational xanthine scaffold. Key regiochemical control is enforced by selectively protecting N-7 or N-9 positions prior to condensation, ensuring correct substitution patterns. Research indicates that high-temperature cyclization (130°C, 12 hours) in acetic acid maximizes yields (75–80%) by minimizing side products like 6-chloropurine derivatives. Subsequent oxidation steps using hydrogen peroxide or iodine further aromatize the dihydropurine intermediate to the target dione structure [10].

Table 1: Key Parameters for Purine Core Condensation Reactions

PrecursorCyclization AgentTemperatureYieldByproducts
2-Amino-4,6-dihydroxypyrimidineTriethyl orthoformate130°C78%<5% 6-chloropurine
5-Aminoimidazole-4-carboxamideFormic acid120°C70%10–15% imidazole dimers

Nucleophilic Substitution for Morpholine and Pentyl Group Functionalization

Following purine core formation, sequential nucleophilic substitutions introduce the pentyl and morpholine moieties. The pentyl group is installed first at N-7 via alkali-mediated alkylation: sodium hydride (NaH) deprotonates the purine N-H position in dimethyl sulfoxide (DMSO), facilitating reaction with 1-bromopentane (60°C, 8 hours). This selective N-alkylation achieves >90% regioselectivity due to higher N-7 nucleophilicity. Subsequently, the C-8 chlorine (introduced via phosphorus oxychloride) undergoes aromatic nucleophilic substitution with morpholine. Anhydrous conditions (toluene reflux, 100°C) prevent hydrolysis, with triethylamine acting as an acid scavenger. The electron-withdrawing carbonyl groups at C-2 and C-6 activate the C-8 position, enabling substitution with morpholine at 4-hour reaction times and 85% yields. Kinetic studies confirm second-order dependence on both morpholine and purine concentrations, underscoring the bimolecular mechanism [7].

Solvent and Catalyst Optimization in Alkylation Reactions

Solvent polarity critically influences alkylation efficiency. Polar aprotic solvents like dimethyl sulfoxide enhance pentyl bromide solubility and anion stabilization, improving reaction rates 3-fold over tetrahydrofuran. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) further boost yields (from 70% to 92%) by facilitating interphase reactant transfer. Temperature control (60 ± 5°C) minimizes dialkylation at O-6, while stoichiometric precision (1.1 equiv alkyl bromide) prevents quaternary salt formation. Post-alkylation, aqueous workup with ethyl acetate extraction isolates the monalkylated product. Solvent screening data reveals DMSO as optimal, with acetonitrile and dimethylformamide yielding 15–20% lower conversions due to poor nucleophile solvation .

Table 2: Solvent and Catalyst Impact on N-7 Pentylation Efficiency

SolventCatalystReaction TimeYieldDialkylation Byproduct
Dimethyl sulfoxideNone8 hours78%<3%
Dimethyl sulfoxideTetrabutylammonium bromide5 hours92%<1%
AcetonitrileNone12 hours58%8%
Tetrahydrofuran18-Crown-610 hours65%12%

Industrial-Scale Synthesis Challenges

Batch vs. Continuous Flow Reactor Efficiency

Scaling 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione synthesis presents reaction engineering challenges. Traditional batch reactors suffer from heat transfer limitations during exothermic morpholine substitutions, causing localized hot spots that degrade product purity (≤85%). Continuous flow systems address this via millimeter-scale channels enabling precise temperature control (±2°C). Studies show flow reactors reduce reaction times from 12 hours to 45 minutes for C-8 morpholinylation, with yields increasing to 94%. However, solid handling issues persist during purine core condensation, where insoluble intermediates clog microreactors. Hybrid approaches—using batch for condensation and flow for alkylation/substitution—optimize throughput. Economic modeling indicates continuous processing lowers production costs by 30% through reduced solvent use and labor [10].

Properties

CAS Number

313646-06-9

Product Name

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione

IUPAC Name

3-methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione

Molecular Formula

C15H23N5O3

Molecular Weight

321.381

InChI

InChI=1S/C15H23N5O3/c1-3-4-5-6-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-7-9-23-10-8-19/h3-10H2,1-2H3,(H,17,21,22)

InChI Key

CTTMIPXAJCUCQS-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.